molecular formula C8H7N3 B103514 1,5-Naphthyridin-2-amine CAS No. 17965-80-9

1,5-Naphthyridin-2-amine

Cat. No. B103514
CAS RN: 17965-80-9
M. Wt: 145.16 g/mol
InChI Key: WVXADFXJVONWJY-UHFFFAOYSA-N
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Description

1,5-Naphthyridin-2-amine is a chemical compound that is part of the naphthyridine family, which is a group of compounds known for their heterocyclic structure containing two nitrogen atoms in a fused ring system similar to that of naphthalene. The compound has been the subject of various studies due to its potential applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored in several studies. For instance, a synthetic approach for the synthesis of 1,8-naphthyridine-4(1H)-one derivatives was developed using a catalyst-free and Pd-supported tandem amination sequence, which is efficient for aliphatic amines and requires Pd-support for anilines . Another study identified the synthesis of 4-amino-1,5-naphthyridine by the reaction of potassium amide in liquid ammonia on 1,5-naphthyridine, although the 2-amino isomer was not detected .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been elucidated using various techniques. X-ray diffraction has been extensively used to determine the crystal structures of supramolecular salts and adducts formed by 5,7-dimethyl-1,8-naphthyridine-2-amine with various acids . These studies have highlighted the importance of hydrogen bonding and other non-covalent interactions in the formation of complex 3D structures.

Chemical Reactions Analysis

Naphthyridine compounds participate in a variety of chemical reactions, often forming supramolecular assemblies through classical hydrogen bonds and other noncovalent associations . The formation of these assemblies is driven by the interaction between the nitrogen-containing naphthyridine and carboxylic acids, resulting in a range of structures from 1D to 3D frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives have been studied in the context of their potential applications. For example, poly(5-amino-l-naphthol), a polymer derived from 5-amino-l-naphthol, exhibits redox properties that were investigated using in situ Raman spectroscopy, revealing the reversible transformation of amine units into imine groups upon oxidation . Additionally, aromatic poly(ester amide)s derived from naphthalene-containing bis(ester amine) have been synthesized, displaying high thermal stability and the ability to form flexible and tough films .

Scientific Research Applications

Hydrogen Bonding and Supramolecular Structures

1,5-Naphthyridin-2-amine demonstrates significant potential in forming hydrogen-bonded supramolecular structures. Studies on its hydrogen bonding capabilities with various acidic compounds have provided insights into its role in binding. For instance, it has been used to prepare anhydrous and hydrated multicomponent crystals with different acids, showcasing its ability to form diverse crystalline forms through hydrogen bonding in solution (Jin et al., 2010; Jin et al., 2011; Dong et al., 2017).

Synthesis and Applications

In terms of synthesis, 1,5-Naphthyridin-2-amine has been utilized in various innovative methodologies. An example includes the catalyst-free synthesis in an aqueous medium, which avoids the use of expensive catalysts and toxic solvents (Mukhopadhyay et al., 2011). Additionally, environmentally friendly methods like grindstone chemistry have been used for the synthesis of 1,6-naphthyridine derivatives, highlighting its potential in greener chemical processes (Hameed, 2015).

Ligand for Metal Complexes

1,5-Naphthyridin-2-amine also finds application as a ligand for metal complexes. Its ability to form bidentate and tridentate ligands for Ru(II) complexes, for instance, showcases its versatility in inorganic chemistry and potential applications in catalysis and materials science (Singh & Thummel, 2009).

Role in Heterocyclic Compound Synthesis

Furthermore, 1,5-Naphthyridin-2-amine is significant in the synthesis of heterocyclic nitrogen compounds, which have applications in synthetic organic chemistry and medicinal chemistry. It serves as a scaffold for a variety of biologically active compounds, highlighting its importance in drug development and other biological applications (Masdeu et al., 2020).

Safety And Hazards

1,5-Naphthyridin-2-amine may cause respiratory irritation, serious eye damage, skin irritation, and it is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

properties

IUPAC Name

1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXADFXJVONWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343378
Record name 1,5-Naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthyridin-2-amine

CAS RN

17965-80-9
Record name 1,5-Naphthyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-80-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Naphthyridin-2-amine
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Synthesis routes and methods

Procedure details

A mixture of pyridine-2,5-diamine (5.2 g, 71% pure, 33.9 mmol), glycerol (15.6 g, 169.5 mmol), sodium 3-nitrobenzenesulphonate (15.2 g, 67.8 mmol), sulfuric acid (20 mL), and water (30 mL) was heated to 135° C. and stirred at this temperature for 16 h. The mixture was cooled to room temperature and then poured into ice water (150 g). The pH of the reaction mixture was adjusted to 9 with saturated sodium hydroxide aqueous solution. Then the mixture was extracted with EtOAc (3×100 mL). The extracts were dried over sodium sulfate, concentrated under reduce pressure to give the crude product. The crude product was purified by column chromatography to give 2.0 g of 1,5-naphthyridin-2-amine as a yellow solid.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
FJR Rombouts, JI Andres, M Ariza… - Journal of Medicinal …, 2017 - ACS Publications
A mini-HTS on 4000 compounds selected using 2D fragment-based similarity and 3D pharmacophoric and shape similarity to known selective tau aggregate binders identified N-(6-…
Number of citations: 35 pubs.acs.org
MA Al Mansur, MMA Siddiqi, MA Akbor… - … University Journal of …, 2017 - researchgate.net
Tahe phytochemical constituents from the ethyl acetate extracts of seed and stem of Anethum sowa were identified by qualitative and gas chromatography-mass spectroscopy (GC-MS). …
Number of citations: 9 www.researchgate.net
N Kandepedu, D Gonzàlez Cabrera… - Journal of medicinal …, 2018 - ACS Publications
A novel 2,8-disubstituted-1,5-naphthyridine hit compound stemming from the open access Medicines for Malaria Venture Pathogen Box formed a basis for a hit-to-lead medicinal …
Number of citations: 35 pubs.acs.org
MA Al-Mansur, MMA Siddiqi, MA Akbor, K Saha - academia.edu
Tahe phytochemical constituents from the ethyl acetate extracts of seed and stem of Anethum sowa were identified by qualitative and gas chromatography-mass spectroscopy (GC-MS). …
Number of citations: 0 www.academia.edu
CR Smith, S Kulyk, MUD Ahmad, V Arkhipova… - RSC Medicinal …, 2022 - pubs.rsc.org
Here we describe the early stages of a fragment-based lead discovery (FBLD) project for a recently elucidated synthetic lethal target, the PRMT5/MTA complex, for the treatment of MTAP…
Number of citations: 1 pubs.rsc.org
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
AL Leivers, M Tallant, JB Shotwell… - Journal of medicinal …, 2014 - ACS Publications
Hepatitis C virus (HCV) assembles many host cellular proteins into unique membranous replication structures as a prerequisite for viral replication, and PI4KIIIα is an essential …
Number of citations: 75 pubs.acs.org
B Liu, H Gao, Y Yu, W Wu, H Jiang - The Journal of Organic …, 2013 - ACS Publications
A robust and regioselective palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides to the synthesis of 4-halo-2-aminoquinolines is …
Number of citations: 94 pubs.acs.org
BK Sarmah, M Konwar, A Das - The Journal of Organic Chemistry, 2021 - ACS Publications
An operationally simple method for synthesizing 2-amino azines via [3+2] dipolar cycloaddition of azine N-oxide with carbodiimide has been demonstrated. The reaction can proceed …
Number of citations: 6 pubs.acs.org
U Argikar, M Blatter, D Bednarczyk… - Journal of medicinal …, 2022 - ACS Publications
An imidazolone → triazolone replacement addressed the limited passive permeability of a series of protein arginine methyl transferase 5 (PRMT5) inhibitors. This increase in passive …
Number of citations: 2 pubs.acs.org

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